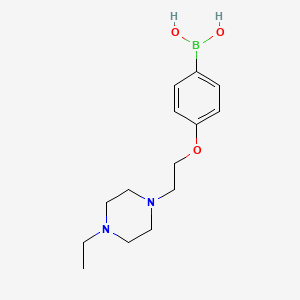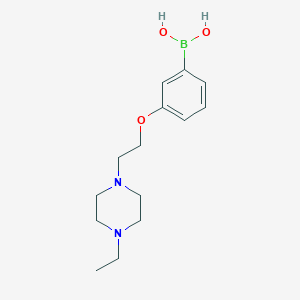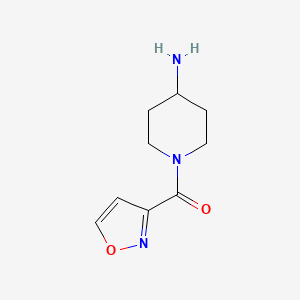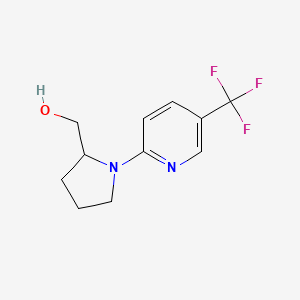
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide
Overview
Description
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide, or 6-ANFTN, is a compound that has been used in scientific research due to its unique properties. It is an amide derivative of nicotinic acid, and is one of the most widely used trifluoroethyl-substituted amide derivatives in the field of medicinal chemistry. 6-ANFTN has been found to have various biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Nicotinamide and Neurocognitive Function
Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays a crucial role in cellular energy metabolism. It has been investigated for its neuroprotective effects in cellular, animal, and human studies, with implications for conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Research suggests that nicotinamide may preserve and enhance neurocognitive function, showcasing its importance beyond its metabolic functions (Rennie et al., 2015).
Nicotinamide in Metabolic Disease
Nicotinamide adenine dinucleotide (NAD+) is a key cofactor in metabolic reactions, with emerging evidence pointing towards its role in metabolic disease. Research indicates that NAD+ precursors, such as nicotinamide, may improve mitochondrial function and sirtuin-dependent signaling, offering potential therapeutic approaches for metabolic disorders and aging-related diseases (Elhassan et al., 2017).
Nicotinamide as a Radiosensitizer
Nicotinamide has been extensively studied for its ability to sensitize tumors to radiation treatments. It is thought to enhance radiation damage by reducing tumor hypoxia, making it a valuable adjunct in cancer therapy. The research has demonstrated that nicotinamide, combined with other treatments such as hyperthermia, can significantly enhance the effects of radiation in both animal models and clinical settings, highlighting its potential as a radiosensitizer (Horsman, 1995).
Nicotinamide and Cardiovascular Health
Research into nicotinic acid, closely related to nicotinamide, has shown significant effects on lipid profiles by lowering LDL and VLDL cholesterol and raising HDL cholesterol. This relationship between nicotinic acid and cardiovascular health emphasizes the potential of nicotinamide derivatives in preventing coronary artery disease through both lipid-mediated and anti-inflammatory pathways (Digby et al., 2009).
properties
IUPAC Name |
6-amino-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)4-14-7(15)5-1-2-6(12)13-3-5/h1-3H,4H2,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWVINBPJOTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)

